AL-438

Description

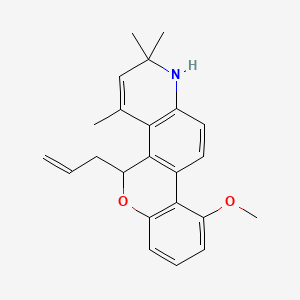

Structure

2D Structure

3D Structure

Properties

CAS No. |

239066-73-0 |

|---|---|

Molecular Formula |

C23H25NO2 |

Molecular Weight |

347.4 g/mol |

IUPAC Name |

10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |

InChI |

InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3 |

InChI Key |

CZSDJYXNNJQXBB-UHFFFAOYSA-N |

SMILES |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |

Canonical SMILES |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-MPTBPQ AL-438 |

Origin of Product |

United States |

Foundational & Exploratory

AL-438: A Selective Glucocorticoid Receptor Modulator with a Promising Therapeutic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AL-438 is a non-steroidal, selective glucocorticoid receptor modulator (SGRM) that has demonstrated a significant dissociation between the anti-inflammatory effects and the metabolic and bone-related side effects commonly associated with traditional glucocorticoids. By selectively modulating the glucocorticoid receptor (GR), this compound preferentially induces transrepression of pro-inflammatory transcription factors, such as NF-κB and AP-1, over the transactivation of genes linked to adverse effects. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its binding affinity, in vitro and in vivo efficacy, and its favorable safety profile concerning bone and cartilage. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development of this promising therapeutic candidate.

Introduction

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents widely used in the treatment of a variety of autoimmune and inflammatory diseases. However, their long-term use is limited by a range of debilitating side effects, including osteoporosis, growth retardation in children, and metabolic disturbances. The therapeutic and adverse effects of GCs are mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor. The GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of their transcription. This mechanism is associated with many of the metabolic side effects of GCs.

-

Transrepression: The GR monomer interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This mechanism is thought to be primarily responsible for the anti-inflammatory effects of GCs.

Selective glucocorticoid receptor modulators (SGRMs) are a class of compounds designed to preferentially engage the transrepression pathway while minimizing transactivation. This compound has emerged as a promising SGRM, exhibiting potent anti-inflammatory activity with a significantly improved side-effect profile in preclinical models.

Core Data

Binding Affinity and Selectivity

This compound demonstrates high affinity and selectivity for the glucocorticoid receptor over other steroid hormone receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) |

| Glucocorticoid Receptor | 2.5 |

| Mineralocorticoid Receptor | 53 |

| Progesterone Receptor | 1786 |

| Androgen Receptor | 1440 |

| Estrogen Receptor | >1000 |

Table 1: Binding affinities of this compound for various steroid receptors.[1]

In Vitro Anti-Inflammatory Activity

This compound has been shown to effectively suppress inflammatory responses in cellular models. A key study demonstrated that this compound (1 µM) significantly decreases lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) production in the murine chondrogenic cell line ATDC5.[1] This indicates that this compound retains the anti-inflammatory efficacy of traditional glucocorticoids in these cells.[2]

In Vivo Anti-Inflammatory Efficacy

In a rat model of acute inflammation, orally administered this compound demonstrated potent anti-inflammatory activity with an ED50 of 11 mg/kg.[1]

Favorable Side-Effect Profile on Bone and Cartilage

A significant advantage of this compound is its reduced impact on bone and cartilage compared to conventional glucocorticoids like dexamethasone and prednisolone.

-

Chondrocytes: In vitro studies using the ATDC5 cell line showed that while dexamethasone and prednisolone caused a reduction in cell proliferation and proteoglycan synthesis, this compound had no such adverse effects.[2]

-

Bone Growth: In an ex vivo fetal mouse metatarsal growth assay, metatarsals treated with dexamethasone were shorter than control bones. In contrast, this compound-treated metatarsals exhibited growth parallel to control bones, indicating a sparing effect on bone development.

Signaling Pathways

The selective action of this compound is attributed to its ability to induce a specific conformational change in the glucocorticoid receptor, favoring a monomeric state that preferentially engages in transrepression.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary.

Glucocorticoid Receptor Competitive Binding Assay

This protocol describes a fluorescence polarization (FP)-based competitive binding assay to determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Recombinant human Glucocorticoid Receptor (GR)

-

Fluorescently labeled glucocorticoid tracer (e.g., Fluormone™ GS Red)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare Serial Dilutions: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value (e.g., from 1 pM to 10 µM).

-

Prepare Reagents:

-

Prepare a working solution of the fluorescent glucocorticoid tracer in assay buffer at a concentration at or below its Kd for the GR.

-

Prepare a working solution of the GR in assay buffer. The optimal concentration is typically in the low nanomolar range and should be determined empirically.

-

-

Assay Setup:

-

To the wells of a 384-well microplate, add the serially diluted this compound.

-

Include control wells: "no competitor" (assay buffer only) and "maximum competition" (a saturating concentration of a known unlabeled glucocorticoid).

-

Add the fluorescent glucocorticoid tracer solution to all wells.

-

-

Initiate Binding: Add the GR solution to all wells to start the binding reaction.

-

Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the fluorescent tracer).

-

Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.

-

LPS-Induced IL-6 Production in ATDC5 Cells

This protocol outlines the procedure for measuring the inhibitory effect of this compound on LPS-induced IL-6 production in the ATDC5 chondrogenic cell line.

Materials:

-

ATDC5 cells

-

Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Human or mouse IL-6 ELISA kit

-

Cell culture plates (24-well)

Procedure:

-

Cell Culture: Culture ATDC5 cells in standard conditions until they reach the desired confluency.

-

Cell Plating: Seed the cells into 24-well plates and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Include a vehicle control group.

-

-

Stimulation: Add LPS to the wells (except for the negative control) to a final concentration known to induce a robust IL-6 response (e.g., 10 µg/mL).

-

Incubation: Incubate the cells for a period sufficient for IL-6 production (e.g., 24 hours).

-

Sample Collection: Collect the cell culture supernatant from each well.

-

IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve from the IL-6 standards provided in the ELISA kit.

-

Calculate the concentration of IL-6 in each sample.

-

Plot the IL-6 concentration against the concentration of this compound and determine the IC50 value if a dose-response is observed.

-

Fetal Mouse Metatarsal Growth Assay

This ex vivo assay is used to assess the effect of this compound on endochondral bone growth.

Materials:

-

Timed-pregnant mice (e.g., E17)

-

Dissection microscope and tools

-

Culture medium (e.g., α-MEM) supplemented with BSA, ascorbic acid, and antibiotics

-

This compound

-

Dexamethasone (as a positive control for growth inhibition)

-

24-well culture plates

-

Imaging system with a calibrated eyepiece or image analysis software

Procedure:

-

Dissection:

-

Euthanize the pregnant mouse and dissect the E17 embryos.

-

Under a dissection microscope, carefully dissect the three central metatarsals from the hind paws.

-

-

Organ Culture:

-

Place individual metatarsals in separate wells of a 24-well plate containing culture medium.

-

-

Treatment:

-

Add this compound, dexamethasone, or vehicle to the respective wells.

-

-

Incubation: Culture the metatarsals for a period of several days (e.g., 4-7 days), changing the medium and reapplying the treatments every 2-3 days.

-

Growth Measurement:

-

At the beginning of the culture and at regular intervals, capture images of the metatarsals.

-

Measure the total length of each metatarsal using a calibrated eyepiece or image analysis software.

-

-

Data Analysis:

-

Calculate the change in length for each metatarsal over the culture period.

-

Compare the growth of this compound-treated metatarsals to that of the control and dexamethasone-treated groups.

-

Clinical Development Status

As of the date of this document, a thorough search of publicly available clinical trial registries (e.g., ClinicalTrials.gov) and the scientific literature did not yield any information on clinical trials involving this compound. This suggests that this compound may still be in the preclinical stage of development or that its clinical development has not been publicly disclosed.

Conclusion

This compound represents a promising selective glucocorticoid receptor modulator with a clear dissociation of anti-inflammatory efficacy and detrimental side effects on bone and cartilage in preclinical models. Its high affinity and selectivity for the glucocorticoid receptor, coupled with its demonstrated in vitro and in vivo activity, make it an attractive candidate for the treatment of chronic inflammatory diseases where long-term glucocorticoid therapy is required. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide are intended to support further investigation and potential clinical development of this compound and other next-generation SGRMs. Further studies are warranted to fully elucidate its pharmacological profile and to explore its therapeutic potential in human diseases.

References

AL-438: A Technical Guide to a Dissociated Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated potent anti-inflammatory properties with a promising safety profile. As a "dissociated" modulator, this compound is designed to preferentially induce the transrepression of pro-inflammatory genes over the transactivation of genes associated with metabolic side effects commonly seen with conventional glucocorticoids. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-[1]benzopyrano[3,4-f]quinoline, is a small molecule with the following chemical properties:

| Property | Value |

| Molecular Formula | C23H25NO2 |

| CAS Number | 239066-73-0 |

| Molecular Weight | 347.45 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C for long-term storage. |

Mechanism of Action: A Dissociated Profile

This compound exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor. Unlike traditional glucocorticoids, this compound exhibits a "dissociated" mechanism. This means it primarily activates the GR in a way that leads to the repression of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), a process known as transrepression. This is believed to occur through the GR monomer.

Conversely, the metabolic side effects of glucocorticoids are largely attributed to the GR homodimer binding to glucocorticoid response elements (GREs) on DNA, leading to the transactivation of target genes. This compound is designed to minimize this transactivation pathway, thereby "dissociating" the desired anti-inflammatory effects from the undesirable metabolic effects.

Signaling Pathway of this compound

The following diagram illustrates the proposed signaling pathway of this compound, highlighting its preferential action through transrepression.

Caption: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) |

| Glucocorticoid Receptor (GR) | 2.5 |

| Progesterone Receptor (PR) | 1786 |

| Mineralocorticoid Receptor (MR) | 53 |

| Androgen Receptor (AR) | 1440 |

| Estrogen Receptor (ER) | >1000 |

Table 2: In Vitro Potency

| Assay | Cell Line | Parameter | Value |

| GR Transactivation | - | EC50 | ~8 nM |

| IL-1β induced IL-6 expression | HSKF1501 cells | IC50 | Low-nanomolar range |

| LPS-induced IL-6 production | ATDC5 cells | Inhibition at 1 µM | Significant decrease |

Table 3: In Vivo Efficacy

| Animal Model | Species | Parameter | Value |

| Acute Inflammation | Rat | ED50 | 11 mg/kg |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is proprietary, a general synthetic workflow for similar quinoline derivatives can be described as follows:

Caption: General synthetic workflow for this compound.

In Vitro Inhibition of IL-6 Production

Objective: To determine the inhibitory effect of this compound on the production of the pro-inflammatory cytokine IL-6 in cell culture.

Methodology:

-

Cell Culture: Murine chondrogenic ATDC5 cells or human synovial fibroblasts (HSKF1501) are cultured in appropriate media and conditions.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) or interleukin-1 beta (IL-1β) to the cell culture.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

-

Quantification of IL-6: The concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound in an acute inflammation model.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: this compound is administered orally at various doses. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time post-compound administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution is made into the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. The ED50 (the dose that produces 50% of the maximum inhibitory effect) is then determined.

Collagen-Induced Arthritis (CIA) in Rats

Objective: To assess the therapeutic potential of this compound in a chronic autoimmune arthritis model.

Methodology:

-

Induction of Arthritis: Arthritis is induced in susceptible rat strains (e.g., DBA/1) by immunization with an emulsion of type II collagen and Freund's complete adjuvant. A booster immunization is given after a specified period (e.g., 21 days).

-

Treatment Protocol: this compound is administered orally, either prophylactically (starting from the first immunization) or therapeutically (after the onset of clinical signs of arthritis).

-

Clinical Assessment: The severity of arthritis is monitored regularly by scoring the paws for erythema, swelling, and joint rigidity. Paw thickness is also measured.

-

Histopathological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.

-

Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines and bone turnover markers.

Conclusion

This compound is a promising selective glucocorticoid receptor modulator with a dissociated profile that separates its potent anti-inflammatory effects from the metabolic side effects associated with conventional glucocorticoids. Its mechanism of action, centered on the transrepression of NF-κB and AP-1, offers a targeted approach to treating inflammatory and autoimmune diseases. The preclinical data summarized in this guide highlight the potential of this compound as a safer alternative to long-term steroid therapy, warranting further investigation and development.

References

AL-438: A Technical Guide to its Glucocorticoid Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator that has garnered significant interest for its potential to dissociate the potent anti-inflammatory and immunosuppressive effects of traditional glucocorticoids from their well-documented adverse effects.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound for the glucocorticoid receptor, details the experimental methodologies used to determine these parameters, and elucidates the molecular mechanisms underlying its selective activity.

Quantitative Binding Affinity and Potency of this compound

The binding affinity and functional potency of this compound have been characterized through various in vitro assays. The data consistently demonstrate high affinity and selectivity for the glucocorticoid receptor over other steroid hormone receptors.

| Parameter | Value | Receptor/Assay |

| Ki | 2.5 nM | Glucocorticoid Receptor (GR) |

| 1786 nM | Progesterone Receptor (PR) | |

| 53 nM | Mineralocorticoid Receptor (MR) | |

| 1440 nM | Androgen Receptor (AR) | |

| >1000 nM | Estrogen Receptor (ER) | |

| EC50 | ~8 nM | Cell-based GR Transactivation Assay |

| IC50 | Low-nanomolar | Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β) in human peripheral blood mononuclear cells |

Experimental Protocols

The determination of the binding affinity of this compound for the glucocorticoid receptor typically involves competitive binding assays. Below are detailed methodologies for two common and robust techniques.

Competitive Radioligand Binding Assay

This method is a gold standard for quantifying the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

a. Materials:

-

Receptor Source: Partially purified human glucocorticoid receptor from liver or recombinant human GR.[4]

-

Radioligand: ³H-dexamethasone or ³H-prednisolone.

-

Test Compound: this compound.

-

Assay Buffer: e.g., Tris-HCl buffer with additives to maintain receptor stability.

-

Separation Medium: Charcoal slurry to separate bound from free radioligand.

-

Scintillation Cocktail and Counter.

b. Procedure:

-

Incubation: A constant concentration of the glucocorticoid receptor and the radioligand are incubated in the assay buffer.

-

Competition: A range of concentrations of the unlabeled test compound (this compound) is added to the incubation mixture to compete with the radioligand for binding to the GR.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C) to reach binding equilibrium.

-

Separation: The incubation is terminated by adding a charcoal slurry, which adsorbs the free radioligand. The mixture is then centrifuged to pellet the charcoal.

-

Quantification: The radioactivity in the supernatant, which represents the amount of radioligand bound to the receptor, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Based Competitor Assay

This high-throughput method measures the change in the polarization of fluorescent light emitted by a fluorescently labeled glucocorticoid ligand (tracer) upon binding to the GR.

a. Materials:

-

Receptor: Full-length, untagged, human glucocorticoid receptor.

-

Fluorescent Ligand (Tracer): A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS1).

-

Test Compound: this compound.

-

Assay Buffer and Stabilizing Peptides.

-

Microplates and a Fluorescence Polarization Plate Reader.

b. Procedure:

-

Reaction Setup: Serial dilutions of this compound are prepared in the wells of a microplate.

-

Addition of Tracer and Receptor: A fixed concentration of the fluorescent glucocorticoid tracer and the glucocorticoid receptor are added to each well.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: The fluorescence polarization of each well is measured using a plate reader. When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the much larger GR, its rotation is slowed, leading to high polarization.

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound indicates displacement of the fluorescent tracer. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of glucocorticoids are primarily mediated through the transrepression of pro-inflammatory genes, while many of their side effects are linked to the transactivation of other genes. This compound is a "dissociated" GR modulator, meaning it preferentially induces transrepression over transactivation. This selectivity is thought to be the basis for its improved side-effect profile.

The differential activity of this compound is believed to stem from the unique conformational change it induces in the glucocorticoid receptor upon binding. This altered conformation affects the receptor's ability to interact with various transcriptional coactivators and may also influence its dimerization status.

Classical Glucocorticoid Receptor Signaling

Caption: Classical Glucocorticoid Receptor Signaling Pathway.

This compound Modulated Glucocorticoid Receptor Signaling

Caption: this compound's Dissociated Mechanism of Action.

Experimental and Logical Workflows

The process of characterizing a novel glucocorticoid receptor modulator like this compound follows a logical progression from initial binding studies to functional assays.

Experimental Workflow for Determining GR Binding Affinity

Caption: General Workflow for a Competitive Binding Assay.

Conclusion

This compound represents a significant advancement in the field of glucocorticoid receptor modulation. Its high binding affinity and selectivity for the GR, coupled with its unique ability to preferentially activate the transrepression pathway, underscore its potential as a therapeutic agent with an improved safety profile compared to conventional glucocorticoids. The experimental protocols and mechanistic insights provided in this guide offer a foundational understanding for researchers and drug development professionals working to further characterize and develop this and other next-generation selective glucocorticoid receptor modulators.

References

- 1. medkoo.com [medkoo.com]

- 2. The growth plate sparing effects of the selective glucocorticoid receptor modulator, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of a radioreceptor assay to measure glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of ALK5 Inhibitors: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the in vitro characterization of small molecule inhibitors targeting the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). While specific data for a compound designated "AL-438" was not publicly available, this document details the established methodologies and presents representative data for well-characterized ALK5 inhibitors, offering a robust framework for the preclinical assessment of novel compounds in this class.

Core Principles of ALK5 Inhibition

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis.[3][4] Small molecule inhibitors that target the kinase activity of ALK5 are promising therapeutic agents.[5] These inhibitors typically function by competing with ATP for binding to the kinase domain of the ALK5 receptor, thereby preventing the phosphorylation of downstream signaling mediators, primarily Smad2 and Smad3.

Quantitative Assessment of Inhibitor Potency

The inhibitory activity of a compound against ALK5 is most commonly quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of ALK5 by 50%. The following table summarizes the IC50 values for several well-documented ALK5 inhibitors, determined through various in vitro assay formats.

Table 1: IC50 Values of Representative ALK5 Inhibitors

| Inhibitor | IC50 (nM) | Assay Type |

| A-83-01 | 12 | Cell-free kinase assay (ALK5-TD) |

| SB525334 | 14.3 | Kinase assay (Smad3 phosphorylation) |

| GW788388 | 18 | Cell-free kinase assay |

| SB431542 | 94 | Cell-free kinase assay |

| SKI2162 | 94 | Radioisotope-based kinase assay |

| GW6604 | 140 | ALK5 autophosphorylation assay |

| HTS-466284 | 51 | Cell-permeable, ATP-competitive kinase assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible in vitro characterization of ALK5 inhibitors. Below are protocols for key experiments.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK5.

Objective: To determine the IC50 value of a test compound against ALK5 kinase activity.

Materials:

-

Recombinant human TGFβR1 (ALK5)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP

-

Substrate (e.g., a synthetic peptide substrate like pSmad3(-3))

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

Add 1 µl of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µl of recombinant ALK5 enzyme to each well.

-

Add 2 µl of a substrate/ATP mixture to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes).

-

Terminate the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for instance, measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based TGF-β Signaling Assay (Luciferase Reporter Assay)

This assay assesses the ability of a compound to inhibit TGF-β-induced downstream signaling in a cellular context.

Objective: To measure the functional inhibition of the TGF-β signaling pathway by a test compound in cells.

Materials:

-

A suitable cell line responsive to TGF-β (e.g., HEK293T, HaCaT, or mink lung epithelial cells)

-

A luciferase reporter plasmid containing a TGF-β responsive promoter element (e.g., CAGA box repeats)

-

A control plasmid for normalization (e.g., Renilla luciferase)

-

Transfection reagent

-

Recombinant human TGF-β1

-

Test compound (dissolved in DMSO)

-

Luciferase assay reagent

-

Multi-well cell culture plates

Procedure:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the TGF-β responsive luciferase reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of TGF-β-induced luciferase activity and determine the IC50 value.

Western Blot Analysis of Smad2/3 Phosphorylation

This method directly visualizes the inhibition of the phosphorylation of the key downstream effectors of ALK5.

Objective: To confirm the mechanism of action by assessing the inhibition of Smad2/3 phosphorylation.

Materials:

-

Cell line responsive to TGF-β

-

TGF-β1

-

Test compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-Smad2/3 and total Smad2/3

-

Loading control antibody (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat with the test compound for 1 hour.

-

Stimulate with TGF-β1 for 30-60 minutes.

-

Lyse the cells and determine the protein concentration.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the ratio of phosphorylated Smad2/3 to total Smad2/3 indicates inhibitory activity.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in inhibitor characterization.

Caption: Canonical TGF-β/Smad signaling pathway and the point of intervention for ALK5 inhibitors.

Caption: General workflow for an in vitro biochemical kinase assay to determine inhibitor potency.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]

- 5. Perspectives of small molecule inhibitors of activin receptor‑like kinase in anti‑tumor treatment and stem cell differentiation (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

AL-438: A Dissociated Glucocorticoid Receptor Modulator for Inflammation Control

An In-depth Technical Guide on the Discovery and Preclinical Development of AL-438

Executive Summary

This compound is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated a significant "dissociated" profile in preclinical studies. This dissociation refers to the compound's ability to separate the anti-inflammatory effects of glucocorticoids from their metabolic and skeletal side effects. Developed from a synthetic progestin scaffold, this compound exhibits high-affinity binding to the glucocorticoid receptor and functions as a selective GR agonist.[1][2] Its unique mechanism of action, involving differential cofactor recruitment, allows it to effectively transrepress pro-inflammatory genes while having a reduced capacity for transactivation of genes associated with adverse effects.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Discovery and Rationale

The development of this compound was driven by the long-standing pharmaceutical goal of creating a glucocorticoid-like therapeutic agent with an improved safety profile.[1] Traditional glucocorticoids are potent anti-inflammatory drugs, but their long-term use is limited by severe side effects, including osteoporosis, hyperglycemia, and immunosuppression. The discovery of this compound originated from the modification of a synthetic progestin scaffold, leading to a series of high-affinity, GR-selective ligands. This compound was identified as a lead candidate due to its ability to exhibit a gene regulation profile distinct from conventional glucocorticoids, repressing and activating only a subset of genes.

Mechanism of Action: A Dissociated Profile

This compound's therapeutic advantage lies in its "dissociated" mechanism of action, which distinguishes between transrepression and transactivation pathways of the glucocorticoid receptor.

-

Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. The GR, activated by a ligand, inhibits the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This compound is a potent mediator of transrepression, effectively inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.

-

Transactivation: This process involves the GR directly binding to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to their transcription. Transactivation is linked to many of the metabolic side effects of glucocorticoids. This compound demonstrates weaker transactivation potential compared to traditional steroids.

This dissociation is believed to result from this compound inducing a specific conformation of the GR that favors interaction with co-repressors over co-activators. Specifically, this compound has been shown to reduce the interaction between GR and the peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1), a key cofactor in steroid-mediated glucose upregulation, while maintaining normal interactions with GR-interacting protein 1 (GRIP-1), which is involved in transcriptional repression.

References

understanding the selectivity profile of AL-438

An In-Depth Technical Guide to the Selectivity Profile of AL-438

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-steroidal, selective glucocorticoid receptor (GR) modulator with demonstrated anti-inflammatory properties. This document provides a comprehensive overview of the selectivity profile of this compound, presenting quantitative binding data, outlining experimental methodologies, and illustrating the relevant biological pathways. The data herein indicates that this compound is a potent and selective agonist for the glucocorticoid receptor with significantly lower affinity for other steroid hormone receptors, suggesting a favorable profile for therapeutic development with potentially reduced off-target effects compared to traditional glucocorticoids.

Selectivity Profile of this compound

The selectivity of a compound is a critical determinant of its therapeutic index. A highly selective drug minimizes the potential for adverse effects by limiting its interaction with unintended biological targets. This compound has been profiled for its binding affinity against a panel of nuclear hormone receptors.

Quantitative Binding Affinity Data

The binding affinity of this compound for the glucocorticoid receptor and several other steroid receptors has been determined using competitive binding assays. The inhibition constant (Ki) is a measure of the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Ki value indicates a higher binding affinity.

The selectivity of this compound is demonstrated by its significantly higher affinity for the glucocorticoid receptor compared to the progesterone, mineralocorticoid, androgen, and estrogen receptors[1].

Table 1: Binding Affinity (Ki) of this compound for Nuclear Hormone Receptors

| Receptor | Ki (nM) |

| Glucocorticoid Receptor (GR) | 2.5 |

| Mineralocorticoid Receptor (MR) | 53 |

| Progesterone Receptor (PR) | 1786 |

| Androgen Receptor (AR) | 1440 |

| Estrogen Receptor (ER) | >1000 |

| Data sourced from MedchemExpress[1]. |

This quantitative data highlights the potent and selective nature of this compound for the glucocorticoid receptor. While it shows some affinity for the mineralocorticoid receptor, it is over 20-fold weaker than its affinity for GR. The affinity for other steroid receptors is substantially lower. It has been noted that this compound and the glucocorticoid prednisolone demonstrate similar potency in inhibiting binding to both glucocorticoid and mineralocorticoid receptors.

Experimental Protocols

Detailed experimental protocols for the binding assays of this compound are not publicly available. However, a general methodology for such an assay is described below.

Competitive Radioligand Binding Assay (General Protocol)

This assay determines the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Purified recombinant human glucocorticoid receptor (or other target receptors).

-

Radiolabeled ligand (e.g., [3H]-dexamethasone for GR).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with additives like BSA and protease inhibitors).

-

Scintillation fluid and a scintillation counter.

Workflow:

Procedure:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a multi-well plate, combine the purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include control wells with no test compound (total binding) and wells with an excess of a known non-radiolabeled ligand (non-specific binding).

-

Equilibration: Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand. This is often achieved by vacuum filtration through a filter mat that retains the receptor-ligand complexes.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Biological Context and Signaling Pathway

This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. As a GR modulator, it is designed to retain the anti-inflammatory effects of glucocorticoids while minimizing their metabolic and other side effects.

Glucocorticoid Receptor Signaling Pathway

The glucocorticoid receptor is a ligand-activated transcription factor that, upon binding to a ligand like this compound, translocates to the nucleus and regulates the expression of target genes. The anti-inflammatory effects of GR activation are primarily mediated by the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.

References

An In-depth Technical Guide on ALK5 Inhibition and its Effects on Gene Transcription

A note on the compound AL-438: Publicly available scientific literature does not contain significant information on a compound designated "this compound" in the context of gene transcription modulation. This guide will therefore focus on the well-characterized and representative ALK5 inhibitor, A-83-01 , to provide a comprehensive technical overview of how inhibition of the TGF-β signaling pathway at the level of the ALK5 receptor impacts gene transcription. The principles, experimental designs, and signaling pathways described are broadly applicable to small molecule inhibitors of the TGF-β type I receptor kinase.

Introduction to the Transforming Growth Factor-β (TGF-β) Signaling Pathway and the Role of ALK5

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer and fibrosis.[2] The signaling cascade is initiated by the binding of a TGF-β superfamily ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI).[1][3] The most common TβRI is the Activin receptor-Like Kinase 5 (ALK5).[4]

Upon activation, ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus where it acts as a transcription factor, binding to specific DNA sequences known as SMAD-binding elements (SBEs) in the promoter regions of target genes to either activate or repress their transcription.

Small molecule inhibitors targeting the kinase activity of ALK5, such as A-83-01, are powerful tools for dissecting the TGF-β pathway and represent a promising therapeutic strategy for diseases driven by excessive TGF-β signaling.

Mechanism of Action of ALK5 Inhibitors

A-83-01 is a potent and selective inhibitor of the TGF-β type I receptor superfamily. It exerts its effects by blocking the kinase activity of ALK5, as well as the closely related ALK4 and ALK7. By occupying the ATP-binding site of the ALK5 kinase domain, A-83-01 prevents the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade that leads to the regulation of gene transcription.

Signaling Pathway of TGF-β and Point of Inhibition

The following diagram illustrates the canonical TGF-β/SMAD signaling pathway and the mechanism of action for an ALK5 inhibitor like A-83-01.

Caption: TGF-β signaling pathway and inhibition by A-83-01.

Quantitative Data on the Effects of ALK5 Inhibition

The efficacy of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various assays. The downstream effects on gene expression are often measured by quantitative real-time PCR (qRT-PCR) or reporter assays.

Table 1: Inhibitory Activity of A-83-01 on TGF-β Superfamily Receptors

| Receptor Target | Assay Type | IC50 (nM) | Reference |

|---|---|---|---|

| ALK5 (TGF-β Type I Receptor) | Luciferase Reporter Assay | 12 | |

| ALK4 (Activin Type IB Receptor) | Luciferase Reporter Assay | 45 |

| ALK7 (Nodal Type I Receptor) | Luciferase Reporter Assay | 7.5 | |

Table 2: Effect of TGF-β2 and ALK5 Inhibitor on Fibrotic Gene Expression in Human Lamina Cribrosa Cells

| Gene Target | Treatment | Fold Change in mRNA Expression (vs. Control) | Reference |

|---|---|---|---|

| α-SMA (ACTA2) | TGF-β2 (10 ng/mL) | ↑ Significant Increase | |

| TGF-β2 + ALK5 Inhibitor | ↓ Significant Decrease (vs. TGF-β2 alone) | ||

| Collagen Type I (COL1A1) | TGF-β2 (10 ng/mL) | ↑ Significant Increase | |

| TGF-β2 + ALK5 Inhibitor | ↓ Significant Decrease (vs. TGF-β2 alone) | ||

| Fibronectin (FN1) | TGF-β2 (10 ng/mL) | ↑ Significant Increase |

| | TGF-β2 + ALK5 Inhibitor | ↓ Significant Decrease (vs. TGF-β2 alone) | |

Experimental Protocols

SMAD-Responsive Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of the SMAD complex in response to TGF-β stimulation and its inhibition by compounds like A-83-01.

Methodology:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HaCaT or NIH/3T3) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with a SMAD-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12-luc) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

24 hours post-transfection, starve the cells in serum-free media for 4-6 hours.

-

Pre-incubate the cells with varying concentrations of the ALK5 inhibitor (e.g., A-83-01, from 1 nM to 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with a constant concentration of recombinant human TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of luciferase activity relative to the unstimulated, vehicle-treated control.

-

Plot the normalized luciferase activity against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot for Phospho-SMAD2

This protocol is used to assess the phosphorylation status of SMAD2, a direct downstream target of ALK5, to confirm the inhibitor's mechanism of action.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells in a 6-well plate and grow to 80-90% confluency.

-

Starve cells in serum-free media for 4-6 hours.

-

Pre-treat with the ALK5 inhibitor or vehicle for 1 hour.

-

Stimulate with TGF-β1 (5 ng/mL) for 30-60 minutes.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody against phospho-SMAD2 (Ser465/467).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal loading.

-

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of TGF-β target genes upon treatment with the inhibitor.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells as described for the Western blot protocol, but for a longer duration (e.g., 12-24 hours) to allow for transcriptional changes.

-

Extract total RNA using a commercial kit (e.g., RNeasy) and assess its quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Run the PCR on a real-time PCR system with a standard thermal cycling protocol.

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle-treated control.

-

Visualizing Workflows and Logical Relationships

Experimental Workflow for Assessing ALK5 Inhibitor Efficacy

Caption: Workflow for evaluating an ALK5 inhibitor.

Conclusion

Inhibitors of ALK5, such as A-83-01, are invaluable research tools and potential therapeutic agents that function by blocking the ATP-binding site of the TGF-β type I receptor kinase. This action prevents the phosphorylation of SMAD2/3, abrogating the nuclear translocation of the SMAD complex and the subsequent transcriptional regulation of TGF-β target genes. The methodologies outlined in this guide, including luciferase reporter assays, Western blotting for phospho-SMAD2, and qRT-PCR, provide a robust framework for quantifying the effects of these inhibitors on the TGF-β signaling pathway and its downstream transcriptional outputs. Through the systematic application of these techniques, researchers can elucidate the complex roles of TGF-β in health and disease and advance the development of novel therapeutics.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of AL-438: A Review of Preclinical Data

Introduction

AL-438 is an investigational small molecule inhibitor targeting the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, most notably in promoting fibrosis and enabling cancer cells to evade immune surveillance. By selectively inhibiting ALK5, this compound aims to counteract these pathological effects. This document provides a comprehensive overview of the preliminary preclinical studies conducted to evaluate the efficacy of this compound.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and subsequent activation of downstream mediators Smad2 and Smad3. The inhibition of this signaling cascade effectively blocks TGF-β-induced cellular responses.

Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.

Quantitative Efficacy Data

The inhibitory activity and cellular effects of this compound have been quantified across various preclinical models. The data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) |

| ALK5 | 12 |

| ALK4 | 1,500 |

| ALK2 | >10,000 |

| p38 MAPK | >10,000 |

IC₅₀: The half maximal inhibitory concentration.

Table 2: Cellular Activity in Fibroblast and Cancer Cell Lines

| Cell Line | Assay Type | Endpoint Measured | EC₅₀ (nM) |

| NIH-3T3 | TGF-β-induced Luciferase Reporter | Gene Transcription | 45 |

| A549 (Lung) | TGF-β-induced Epithelial-Mesenchymal Transition (EMT) | E-cadherin expression | 120 |

| LX-2 (Stellate) | TGF-β-induced Collagen I production | Collagen I mRNA levels | 85 |

EC₅₀: The half maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding.

ALK5 Kinase Assay Protocol

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against the ALK5 kinase.

Figure 2: Workflow for the in vitro ALK5 kinase inhibition assay.

-

Reagent Preparation : Prepare a kinase reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, and DTT. Serially dilute this compound in DMSO to create a range of concentrations.

-

Kinase Reaction : In a 96-well plate, add the recombinant active ALK5 enzyme to the reaction buffer.

-

Compound Incubation : Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiation : Initiate the kinase reaction by adding a mixture of the substrate (e.g., biotinylated peptide substrate) and ATP.

-

Reaction Incubation : Allow the phosphorylation reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.

-

Termination : Stop the reaction by adding a stop buffer containing EDTA.

-

Signal Detection : Detect the level of substrate phosphorylation. For instance, using a lanthanide-labeled antibody specific for the phosphorylated substrate in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis : The signal intensity is plotted against the logarithm of the this compound concentration, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

Cellular Luciferase Reporter Assay Protocol

This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity in a cellular context.

-

Cell Culture and Transfection : Plate cells (e.g., NIH-3T3) in a 96-well plate. Co-transfect the cells with a Smad-binding element (SBE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

-

Compound Treatment : After 24 hours, replace the medium with a low-serum medium containing various concentrations of this compound or vehicle control (DMSO).

-

TGF-β Stimulation : After a 1-hour pre-incubation with the compound, stimulate the cells with a predetermined optimal concentration of TGF-β1 (e.g., 5 ng/mL).

-

Incubation : Incubate the cells for 18-24 hours to allow for luciferase gene expression.

-

Lysis and Luminescence Reading : Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to calculate the EC₅₀ value.

Logical Relationship of Efficacy Evaluation

The evaluation of this compound's efficacy follows a logical progression from fundamental biochemical activity to cellular function and finally to in vivo therapeutic potential.

Figure 3: Logical flow for the preclinical to clinical evaluation of this compound.

This structured approach ensures that a compound has a well-characterized mechanism and sufficient potency at the cellular level before advancing to more complex and resource-intensive in vivo models and eventual clinical trials. The data gathered at each stage informs the decision-making process for further development.

Methodological & Application

AL-438: Application Notes and Experimental Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AL-438 is a non-steroidal, selective glucocorticoid receptor (GR) modulator with potent anti-inflammatory properties.[1][2] It exhibits high binding affinity for the glucocorticoid receptor, with a reported Ki of 2.5 nM.[1] Unlike traditional glucocorticoids such as dexamethasone, this compound has demonstrated a favorable safety profile in preclinical studies, notably with reduced negative effects on bone growth and osteoblasts.[2] This makes it a compound of significant interest for the development of novel anti-inflammatory therapies with an improved therapeutic index.

These application notes provide detailed protocols for the use of this compound in cell culture, focusing on the murine chondrogenic cell line ATDC5, a well-established model for studying chondrocyte biology and inflammation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively modulating the glucocorticoid receptor. Upon binding to the cytoplasmic GR, this compound induces a conformational change that promotes the dissociation of chaperone proteins and the translocation of the this compound-GR complex into the nucleus.

In the nucleus, the this compound-GR complex primarily functions through a mechanism known as transrepression . It interferes with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents the transcription of genes encoding inflammatory mediators, including cytokines like interleukin-6 (IL-6). This targeted transrepression is thought to be the basis for this compound's potent anti-inflammatory effects while minimizing the transactivation of genes associated with the metabolic side effects of conventional glucocorticoids.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Comments |

| Binding Affinity (Ki) | 2.5 nM | Not specified | Demonstrates high affinity for the glucocorticoid receptor.[1] |

| Effective Concentration | 1 µM | ATDC5 | Decreases LPS-induced IL-6 production. |

| Effect on Cell Proliferation | No effect reported | ATDC5 | Maintained normal proliferation compared to controls. |

| Effect on Proteoglycan Synthesis | No effect reported | ATDC5 | Did not inhibit proteoglycan synthesis unlike Dexamethasone. |

Experimental Protocols

ATDC5 Cell Culture and Differentiation

This protocol describes the standard procedure for culturing and inducing chondrogenic differentiation in the ATDC5 cell line.

Materials:

-

ATDC5 cells

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Insulin-Transferrin-Selenium (ITS) supplement

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Cell Culture:

-

Culture ATDC5 cells in DMEM/F-12 supplemented with 5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture the cells when they reach 80-90% confluency.

-

-

Chondrogenic Differentiation:

-

To induce differentiation, seed ATDC5 cells at a density of 6 x 104 cells/cm2.

-

Culture the cells in DMEM/F-12 with 5% FBS, 1% Penicillin-Streptomycin, and 1% ITS supplement.

-

Change the medium every 2-3 days.

-

Chondrogenic differentiation can be observed over a period of 14-21 days, characterized by the formation of cartilaginous nodules.

-

Inhibition of LPS-Induced IL-6 Production

This protocol details the methodology to assess the anti-inflammatory effect of this compound on lipopolysaccharide (LPS)-stimulated ATDC5 cells.

Materials:

-

Differentiated ATDC5 cells (as per Protocol 1)

-

This compound

-

Lipopolysaccharide (LPS)

-

Dexamethasone (positive control)

-

Serum-free DMEM/F-12 medium

-

ELISA kit for mouse IL-6

Procedure:

-

Cell Seeding: Seed differentiated ATDC5 cells in a 24-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment:

-

Prepare dilutions of this compound (e.g., 0.1, 1, 10 µM) and Dexamethasone (e.g., 1 µM) in serum-free medium.

-

Aspirate the culture medium and pre-treat the cells with the compounds for 2 hours. Include a vehicle control (e.g., DMSO).

-

-

LPS Stimulation:

-

Prepare a solution of LPS (e.g., 1 µg/mL) in serum-free medium.

-

Add the LPS solution to all wells except for the unstimulated control.

-

Incubate the plate for 24 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a mouse IL-6 ELISA kit according to the manufacturer's instructions.

-

Cell Proliferation Assay

This protocol is designed to verify the reported neutral effect of this compound on chondrocyte proliferation.

Materials:

-

ATDC5 cells

-

This compound

-

Dexamethasone (control for inhibition)

-

Growth medium (DMEM/F-12 + 5% FBS)

-

Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., MTT, WST-1)

-

96-well plates

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Seeding: Seed ATDC5 cells in a 96-well plate at a low density (e.g., 5 x 103 cells/well) in growth medium.

-

Treatment:

-

After 24 hours, replace the medium with fresh growth medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM), Dexamethasone (as a positive control for inhibition), and a vehicle control.

-

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).

-

Quantification:

-

Cell Counting: At each time point, trypsinize the cells and count the number of viable cells using a hemocytometer and Trypan Blue exclusion.

-

MTT/WST-1 Assay: Alternatively, use a colorimetric proliferation assay kit according to the manufacturer's protocol to determine the relative number of viable cells.

-

Proteoglycan Synthesis Assay (Alcian Blue Staining)

This protocol assesses the effect of this compound on the synthesis of proteoglycans, a key component of the cartilage matrix.

Materials:

-

Differentiated ATDC5 cells

-

This compound

-

Dexamethasone (control for inhibition)

-

Differentiation medium

-

Alcian Blue staining solution (1% in 0.1 N HCl)

-

Guanidine-HCl (6 M)

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment:

-

Differentiate ATDC5 cells in 24-well plates as described in Protocol 1.

-

During the differentiation period (e.g., from day 7 to day 21), treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), Dexamethasone, and a vehicle control. Replace the medium with fresh treatment medium every 2-3 days.

-

-

Staining:

-

At the end of the treatment period, wash the cells with PBS and fix with methanol.

-

Stain the cells with Alcian Blue solution overnight.

-

Wash extensively with distilled water to remove excess stain.

-

-

Quantification:

-

Visually inspect and photograph the stained cell layers.

-

For quantitative analysis, extract the stain by adding 6 M Guanidine-HCl to each well and incubating for 6 hours.

-

Measure the absorbance of the extracted stain at 620 nm using a spectrophotometer.

-

Conclusion

This compound represents a promising selective glucocorticoid receptor modulator with potent anti-inflammatory activity and a potentially improved safety profile compared to conventional glucocorticoids. The provided protocols offer a framework for researchers to investigate the cellular effects of this compound in a relevant in vitro model of chondrogenesis and inflammation. These methodologies can be adapted for further studies to elucidate the full therapeutic potential of this compound in the context of inflammatory and degenerative joint diseases.

References

Application Notes and Protocols for Evaluating a TGF-β Inhibitor (e.g., AL-438/SB-431542) in a Carrageenan-Induced Paw Edema Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for screening the anti-inflammatory activity of new chemical entities.[1][2][3] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic acute inflammatory response.[4] The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the later phase (1.5-5 hours) involves the production of prostaglandins and the infiltration of neutrophils.[4] This model is valuable for investigating the mechanisms of acute inflammation and for the preclinical evaluation of anti-inflammatory drugs.

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in inflammation, capable of exerting both pro- and anti-inflammatory effects depending on the cellular and environmental context. Dysregulation of TGF-β signaling is implicated in various inflammatory diseases. Therefore, inhibitors of the TGF-β signaling pathway are of significant interest as potential therapeutic agents.

This document provides a detailed protocol for evaluating the potential anti-inflammatory effects of a TGF-β type I receptor kinase (ALK5) inhibitor, exemplified by SB-431542, in the carrageenan-induced paw edema model in rats. While the compound "AL-438" is not found in the scientific literature for this application, SB-431542 serves as a relevant and well-characterized substitute for illustrating the experimental approach.

Experimental Protocols

1. Materials and Reagents

-

Test Compound: SB-431542 (or other ALK5 inhibitor).

-

Vehicle: Appropriate solvent for the test compound (e.g., 0.5% carboxymethylcellulose, saline with 0.1% DMSO).

-

Positive Control: Indomethacin or Diclofenac Sodium.

-

Inducing Agent: 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Equipment:

-

Plethysmometer or digital calipers.

-

Oral gavage needles.

-

Syringes and needles (27-30 gauge).

-

Animal balance.

-

Standard laboratory animal caging.

-

2. Animal Handling and Grouping

-

All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.

-

Acclimatize animals to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.

-

Randomly divide the animals into the following experimental groups (n=6 per group):

-

Group I (Normal Control): Vehicle administration, no carrageenan.

-

Group II (Carrageenan Control): Vehicle administration + Carrageenan.

-

Group III (Positive Control): Indomethacin (e.g., 10 mg/kg, p.o.) + Carrageenan.

-

Group IV-VI (Test Groups): SB-431542 (e.g., 1, 5, 10 mg/kg, i.p. or p.o.) + Carrageenan.

-

3. Experimental Procedure

-

Fast the animals overnight before the experiment, with free access to water.

-

Measure the initial volume of the left hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

-

Administer the vehicle, positive control (Indomethacin), or test compound (SB-431542) to the respective groups via the chosen route of administration (e.g., intraperitoneally or orally).

-

One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the left hind paw of all animals except the normal control group.

-

Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

4. Data Analysis

-

Paw Edema: Calculate the increase in paw volume (edema) at each time point using the formula:

-

Edema (mL) = Vₜ - V₀

-

-

Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for the treated groups relative to the carrageenan control group using the formula:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Data Presentation

Table 1: Effect of SB-431542 on Carrageenan-Induced Paw Edema in Rats

| Group | Treatment | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM |

| 1 hr | |||

| I | Vehicle | - | 0.05 ± 0.01 |

| II | Carrageenan | - | 0.45 ± 0.05 |

| III | Indomethacin | 10 | 0.22 ± 0.03 |

| IV | SB-431542 | 1 | 0.40 ± 0.06 |

| V | SB-431542 | 5 | 0.32 ± 0.04 |

| VI | SB-431542 | 10 | 0.25 ± 0.03* |

*p < 0.05 compared to the Carrageenan Control group. Data are hypothetical and for illustrative purposes.

Table 2: Percentage Inhibition of Paw Edema by SB-431542

| Group | Treatment | Dose (mg/kg) | Percentage Inhibition of Edema (%) |

| 1 hr | |||

| III | Indomethacin | 10 | 51.1 |

| IV | SB-431542 | 1 | 11.1 |

| V | SB-431542 | 5 | 28.9 |

| VI | SB-431542 | 10 | 44.4 |

Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Transforming growth factor beta (TGF-β) and inflammation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for AL-438 in In Vivo Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of AL-438, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGFβR-I), also known as Activin Receptor-Like Kinase 5 (ALK5), in in vivo rat studies. Due to the limited public information under the specific designation "this compound," this document leverages data from structurally and functionally similar, well-characterized TGF-βR-I inhibitors, such as LY-364947 (also known as HTS-466284) and SB-431542, which are considered likely equivalents. This compound and its analogs are invaluable tools for investigating the role of the TGF-β signaling pathway in various physiological and pathological processes, including fibrosis, cancer, and inflammation.

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of the TGFβR-I kinase domain. By binding to the ATP-binding site of ALK5, it prevents the phosphorylation and subsequent activation of downstream signaling mediators, primarily the Smad2 and Smad3 proteins. This blockade effectively abrogates the canonical TGF-β signaling cascade, which is implicated in cell proliferation, differentiation, apoptosis, and extracellular matrix production.

Data Presentation: In Vivo Dosage of TGF-βR-I Inhibitors

The following table summarizes reported in vivo dosages for this compound analogs in rodent models. It is critical to note that optimal dosage for a specific rat model should be determined empirically through dose-response studies.

| Compound Name | Animal Model | Dosage | Route of Administration | Key Findings |

| LY-364947 | Mouse | 1 mg/kg | Intraperitoneal (i.p.) | Accelerated lymphangiogenesis.[1][2] |

| SB-431542 | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Inhibited lung metastasis of mammary tumors.[3] |

| IN-1130 | Rat | Not Specified | Not Specified | Reduced markers of renal fibrosis.[4] |

| LY2157299 | Fischer 344 Rats | Not Specified | Daily Oral Dosing | Toxicity profile characterized for up to six months.[5] |

Experimental Protocols

Protocol 1: General Guidelines for this compound Administration in Rats

This protocol provides a general framework for the preparation and administration of this compound (or its analogs) to rats.

1. Materials:

-

This compound (or equivalent TGF-βR-I inhibitor)

-

Vehicle (e.g., 20% DMSO in corn oil for i.p. injection, or a suspension in 1% DMSO, 30% polyethylene glycol, and 1% Tween 80 for oral gavage)

-

Sterile syringes and needles (appropriate gauge for the route of administration)

-

Animal balance

-

Gavage needles (for oral administration)

-

Personal Protective Equipment (PPE)

2. Procedure:

2.1. Animal Handling and Acclimatization:

-

House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow at least one week for acclimatization before the start of the experiment.

-

Handle animals in accordance with institutional guidelines and approved animal care protocols.

2.2. Dose Calculation and Preparation:

-

Weigh each rat accurately before dosing.

-

Calculate the required dose based on the animal's body weight and the desired mg/kg dosage.